molecular formula C10H7Cl2NO3 B1654538 3-(3,5-Dichlorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione CAS No. 24261-46-9

3-(3,5-Dichlorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione

Cat. No.: B1654538
CAS No.: 24261-46-9
M. Wt: 260.07 g/mol
InChI Key: OEBOZCABBNTGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dichlorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione is a heterocyclic compound that belongs to the oxazolidinedione class. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties . The presence of the dichlorophenyl group enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione typically involves the reaction of 3,5-dichlorophenyl isocyanate with an appropriate oxazolidine derivative under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the process, reducing the reaction time and improving the overall yield .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinediones and their derivatives, which can have enhanced biological activities .

Scientific Research Applications

3-(3,5-Dichlorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets in the cell. It can inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Highlighting Uniqueness

3-(3,5-Dichlorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxazolidinedione core is particularly valuable in medicinal chemistry for developing new drugs with potential therapeutic benefits .

Properties

CAS No.

24261-46-9

Molecular Formula

C10H7Cl2NO3

Molecular Weight

260.07 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C10H7Cl2NO3/c1-5-9(14)13(10(15)16-5)8-3-6(11)2-7(12)4-8/h2-5H,1H3

InChI Key

OEBOZCABBNTGJW-UHFFFAOYSA-N

SMILES

CC1C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

CC1C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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